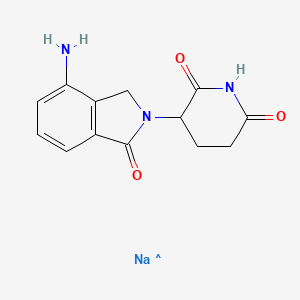

Lenalidomide (sodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

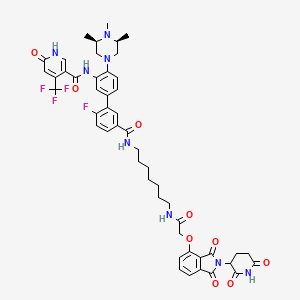

Lenalidomide (sodium) is a derivative of thalidomide, known for its potent immunomodulatory, anti-angiogenic, and anti-inflammatory properties. It is primarily used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma . Lenalidomide (sodium) is a small molecule drug that has significantly improved the therapeutic landscape for patients with these conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several key steps:

Halogenation: Methyl 2-methyl-3-nitro-benzoate is reacted with a halogenating reagent to obtain methyl 2-halomethyl-3-nitro-benzoate.

Condensation: The halogenated compound is then reacted with dimethyl D,L-glutamate hydrochloride in the presence of an alkaline compound to form dimethyl 3-(7-nitro-1-oxo-1,3-dihydroisoindole-2-yl)glutarate.

Hydrolysis: This intermediate is hydrolyzed to produce 3-(7-nitro-1-oxo-1,3-dihydroisoindole-2-yl)glutaric acid.

Reduction: The nitro group is reduced to an amino group, yielding 3-(7-amino-1-oxo-1,3-dihydroisoindole-2-yl)glutaric acid.

Cyclization: Finally, the compound undergoes ring closure to form lenalidomide

Industrial Production Methods: The industrial production of lenalidomide follows similar synthetic routes but is optimized for large-scale manufacturing. This involves using cost-effective raw materials, efficient reaction conditions, and purification processes to ensure high yield and product quality .

Análisis De Reacciones Químicas

Types of Reactions: Lenalidomide undergoes various chemical reactions, including:

Oxidation: Lenalidomide can be oxidized under specific conditions to form different derivatives.

Reduction: The nitro group in the intermediate stages is reduced to an amino group.

Substitution: Halogenation and subsequent substitution reactions are key steps in its synthesis.

Common Reagents and Conditions:

Halogenating Reagents: Used in the initial halogenation step.

Alkaline Compounds: Facilitate the condensation reaction.

Reducing Agents: Employed in the reduction of the nitro group to an amino group.

Major Products: The primary product of these reactions is lenalidomide, with various intermediates formed during the synthesis process .

Aplicaciones Científicas De Investigación

Lenalidomide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and immune modulation.

Medicine: Extensively used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain lymphomas. .

Industry: Utilized in the development of new therapeutic agents and in drug formulation studies.

Mecanismo De Acción

Lenalidomide exerts its effects through multiple mechanisms:

Immunomodulation: Enhances T cell proliferation and natural killer cell activity.

Anti-angiogenesis: Inhibits the formation of new blood vessels that supply tumors.

Anti-inflammatory: Reduces the production of pro-inflammatory cytokines.

Molecular Targets: Lenalidomide binds to the cereblon protein, part of the CRL4 CRBN E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3

Comparación Con Compuestos Similares

- Thalidomide

- Pomalidomide

- CC-122 (another immunomodulatory drug in the same class) .

Lenalidomide (sodium) stands out due to its enhanced potency, safety profile, and broad range of therapeutic applications, making it a valuable compound in both research and clinical settings.

Propiedades

Fórmula molecular |

C13H13N3NaO3 |

|---|---|

Peso molecular |

282.25 g/mol |

InChI |

InChI=1S/C13H13N3O3.Na/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18); |

Clave InChI |

FAIDVIRXUOZPBL-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.